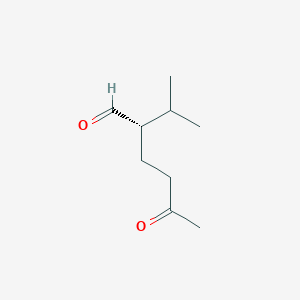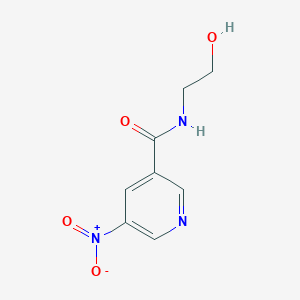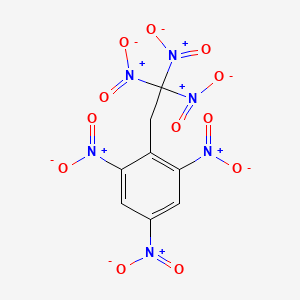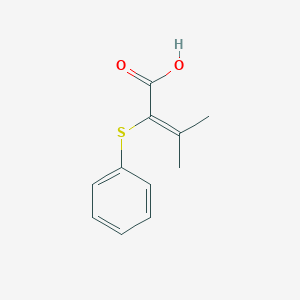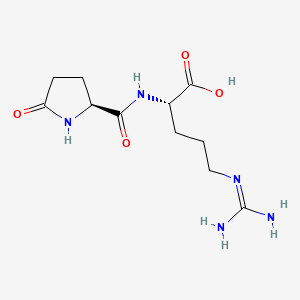
Arginylpyroglutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arginylpyroglutamate, also known as pirglutargine and arginine pidolate, is the L-arginine salt of pyroglutamic acid. This compound is a delivery form of arginine, which is an essential amino acid involved in various physiological processes. This compound is a crystalline solid powder with a sour taste and is soluble in cold water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arginylpyroglutamate can be synthesized through solid-phase peptide synthesis and protein semi-synthesis methods. These techniques allow for site-specific modification of peptides and proteins, overcoming challenges posed by enzymatic arginylation methods . The synthesis involves the reaction of L-arginine with pyroglutamic acid under controlled conditions to form the desired salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process includes the purification and crystallization of the compound to ensure high purity and quality. The reaction conditions are optimized to achieve maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Arginylpyroglutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Arginylpyroglutamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and as a functional ingredient in dietary supplements.
Mechanism of Action
The mechanism of action of arginylpyroglutamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying proteins through arginylation, which can alter protein function and stability . This modification can affect various cellular processes, including signal transduction, protein-protein interactions, and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Pyroglutamic Acid:
Uniqueness
Arginylpyroglutamate is unique due to its dual composition of L-arginine and pyroglutamic acid. This combination allows it to serve as a delivery form of arginine, enhancing its bioavailability and effectiveness. Additionally, the compound’s ability to modify proteins through arginylation sets it apart from other similar compounds.
Properties
CAS No. |
57093-19-3 |
|---|---|
Molecular Formula |
C11H19N5O4 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H19N5O4/c12-11(13)14-5-1-2-7(10(19)20)16-9(18)6-3-4-8(17)15-6/h6-7H,1-5H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14)/t6-,7-/m0/s1 |
InChI Key |
LZXDAAFZBSZISC-BQBZGAKWSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B14616249.png)
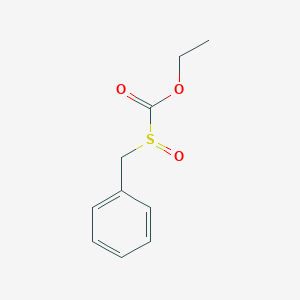
![(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene](/img/structure/B14616261.png)
![N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B14616262.png)
![Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl-](/img/structure/B14616266.png)
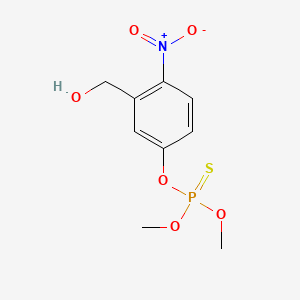
![[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]](/img/structure/B14616280.png)
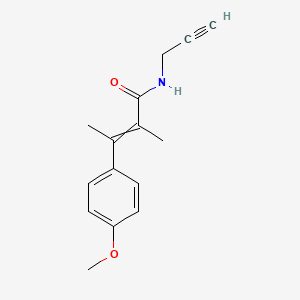
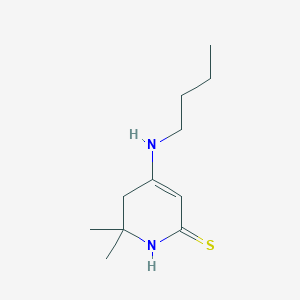
![2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid](/img/structure/B14616304.png)
